Cas no 2229122-19-2 (2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)

2-Methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a specialized organic compound featuring a thiazole ring and a methoxy-substituted propanoic acid moiety. Its structural design makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring precise functionalization. The thiazole ring contributes to its potential bioactivity, while the carboxylic acid group enhances reactivity for further derivatization. This compound is characterized by its high purity and stability under standard conditions, ensuring consistent performance in synthetic workflows. Its utility in medicinal chemistry is underscored by its role in the development of novel therapeutic agents, offering researchers a versatile building block for targeted molecular design.
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid structure
2229122-19-2 structure
商品名:2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
CAS番号:2229122-19-2
MF:C8H11NO3S
メガワット:201.242841005325
CID:6121472
PubChem ID:165844794

2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
    • 2229122-19-2
    • EN300-1750279
    • インチ: 1S/C8H11NO3S/c1-5-9-4-6(13-5)3-7(12-2)8(10)11/h4,7H,3H2,1-2H3,(H,10,11)
    • InChIKey: HZVIECRETPTQIK-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=NC=C1CC(C(=O)O)OC

計算された属性

  • せいみつぶんしりょう: 201.04596439g/mol
  • どういたいしつりょう: 201.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 87.7Ų

2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1750279-2.5g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
2.5g
$2800.0 2023-09-20
Enamine
EN300-1750279-1.0g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
1g
$1429.0 2023-06-03
Enamine
EN300-1750279-5g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
5g
$4143.0 2023-09-20
Enamine
EN300-1750279-1g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
1g
$1429.0 2023-09-20
Enamine
EN300-1750279-0.05g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
0.05g
$1200.0 2023-09-20
Enamine
EN300-1750279-0.1g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
0.1g
$1257.0 2023-09-20
Enamine
EN300-1750279-0.25g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
0.25g
$1315.0 2023-09-20
Enamine
EN300-1750279-10.0g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
10g
$6144.0 2023-06-03
Enamine
EN300-1750279-0.5g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
0.5g
$1372.0 2023-09-20
Enamine
EN300-1750279-5.0g
2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
2229122-19-2
5g
$4143.0 2023-06-03

2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid 関連文献

2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acidに関する追加情報

Introduction to 2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (CAS No. 2229122-19-2) in Modern Chemical and Pharmaceutical Research

2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid, identified by its CAS number 2229122-19-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique molecular architecture and potential biological activities. This compound belongs to the class of thiazole derivatives, which are well-known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methylthiazole moiety in its structure enhances its pharmacological relevance, making it a promising candidate for further investigation in drug discovery and development.

The molecular framework of this compound consists of a propanoic acid backbone substituted with a methoxy group at the second carbon and a 2-methyl-1,3-thiazol-5-yl moiety at the third carbon. This specific arrangement not only contributes to its distinct chemical properties but also opens up avenues for diverse biochemical interactions. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms, is known to be a key pharmacophore in many bioactive molecules. In particular, the 5-position of the thiazole ring serves as a critical site for functionalization, enabling the attachment of various substituents that can modulate biological activity.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid and biological targets. Studies have shown that this compound can interact with enzymes and receptors involved in key metabolic pathways, suggesting its potential as an inhibitor or modulator of these pathways. For instance, preliminary computational studies indicate that the methoxy group may enhance binding affinity by participating in hydrogen bonding or hydrophobic interactions with specific residues in target proteins.

The synthesis of this compound has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Modern synthetic methodologies, including multi-step organic reactions and catalytic processes, have been employed to construct the desired molecular structure efficiently. The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) has been instrumental in confirming the structural integrity and purity of the final product.

One of the most compelling aspects of 2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is its potential role in addressing emerging therapeutic challenges. For example, recent research has highlighted the importance of thiazole derivatives in developing treatments for chronic inflammatory diseases. The compound's ability to modulate inflammatory pathways may make it a valuable asset in therapeutic strategies aimed at reducing inflammation without compromising host defense mechanisms. Additionally, its structural features suggest that it could be repurposed for other therapeutic applications, such as neuroprotective or cardioprotective agents.

In vitro studies have begun to explore the pharmacokinetic properties of 2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid, providing insights into its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for assessing its suitability for clinical development. Preliminary findings suggest that the compound exhibits moderate solubility in water and lipids, which could influence its bioavailability. Further investigations are needed to optimize formulation strategies that enhance its delivery and efficacy.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel bioactive compounds like 2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid. Predictive models have been developed to screen large chemical libraries for molecules with specific pharmacological profiles. These models take into account various structural features, including the presence of functional groups like the methoxy group and the thiazole ring, to predict potential biological activities. Such computational approaches have significantly reduced the time required to identify promising candidates for experimental validation.

Future research directions include exploring the compound's interactions with complex biological systems using techniques such as high-throughput screening (HTS) and CRISPR-based gene editing. These approaches will provide a more comprehensive understanding of its mode of action and identify potential off-target effects. Additionally, collaboration between chemists and biologists will be essential for translating laboratory findings into clinical applications.

The development of new pharmaceuticals often involves iterative processes that refine both chemical structures and therapeutic strategies. The case of 2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid exemplifies how structural modifications can lead to enhanced biological activity. By fine-tuning substituents such as the methylthiazole moiety, researchers can optimize potency while minimizing adverse effects. This iterative approach underscores the importance of interdisciplinary collaboration in advancing drug discovery efforts.

In conclusion,2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (CAS No. 2229122-19) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis has been refined using modern methodologies, ensuring high quality for further investigation. Preliminary studies suggest promising applications in treating chronic inflammatory diseases and other therapeutic areas. As computational tools continue to evolve,the identification and optimization of such compounds will become increasingly efficient,accelerating the transition from laboratory discoveries to clinical treatments.

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